

Application Notes and Protocols for BAY-43-9695 in Combination Antiviral Research

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Compound of Interest

Compound Name: BAY-43-9695

Cat. No.: B1203998

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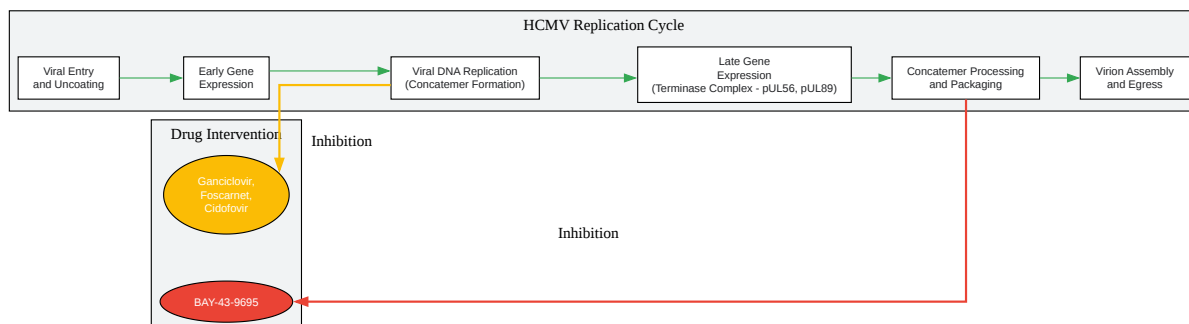
These application notes provide a comprehensive overview of the non-nucleosidic antiviral agent **BAY-43-9695**, focusing on its use in combination with other antiviral compounds against human cytomegalovirus (HCMV). Detailed protocols for key experimental procedures are included to facilitate research and development in this area.

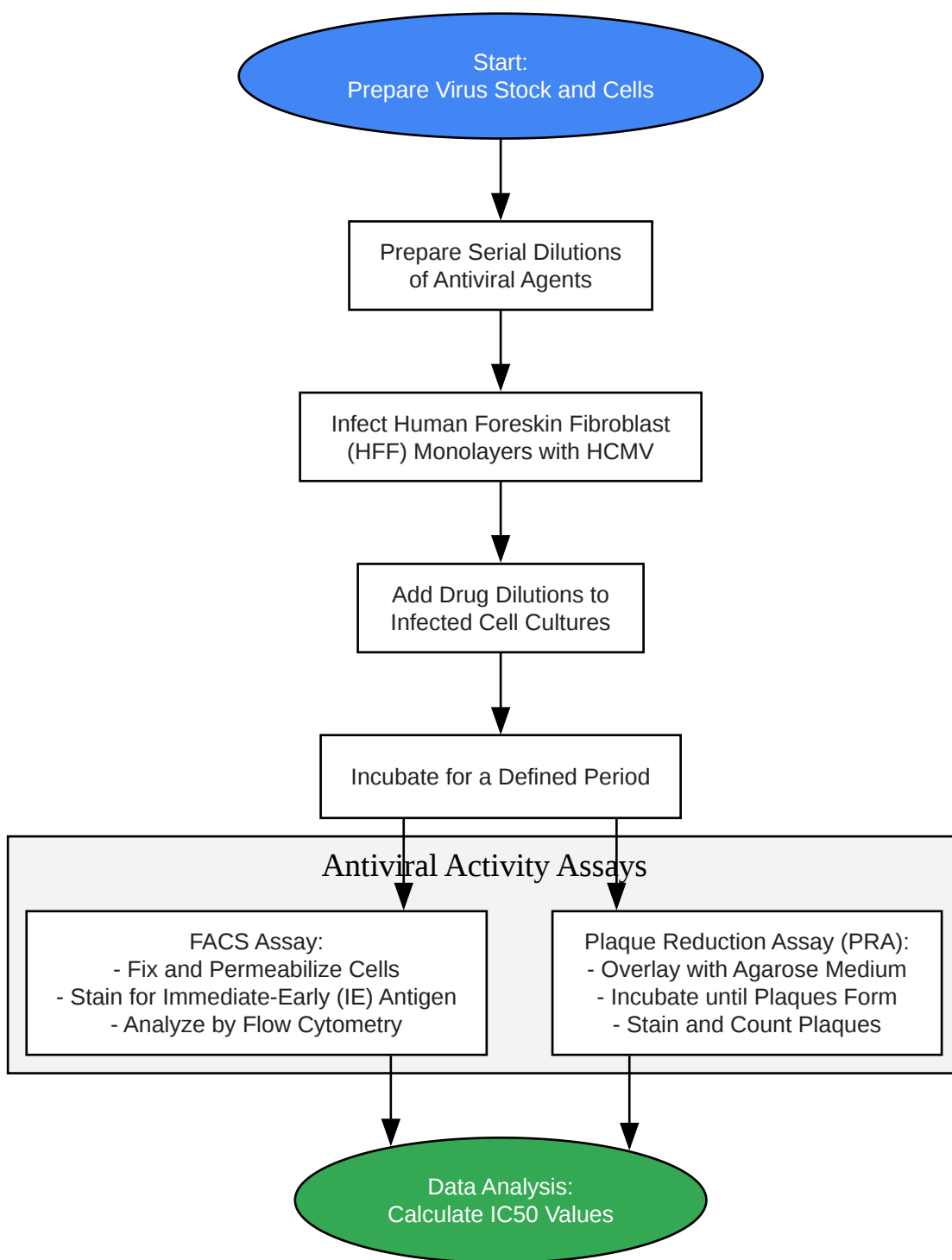
Introduction

BAY-43-9695 is the primary active metabolite of Tomeglovir (BAY 38-4766) and a potent inhibitor of human cytomegalovirus (HCMV) replication. As a non-nucleosidic inhibitor, it offers a distinct mechanism of action compared to traditional anti-HCMV drugs that target the viral DNA polymerase, such as ganciclovir, foscarnet, and cidofovir. This unique mechanism makes **BAY-43-9695** a valuable candidate for combination therapies, particularly in the context of antiviral resistance.

Mechanism of Action

BAY-43-9695, through its parent compound Tomeglovir, targets the HCMV terminase complex, which is essential for the cleavage of viral DNA concatemers and their subsequent packaging into nascent capsids. Specifically, it inhibits the function of the pUL56 and pUL89 subunits of the terminase complex. This disruption of the late stage of viral replication prevents the formation of infectious virions. The distinct mode of action of **BAY-43-9695** is highlighted by the lack of cross-resistance with DNA polymerase inhibitors.





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